1,3-Dibromo-9h-fluoren-9-one
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Overview
Description
1,3-Dibromo-9H-fluoren-9-one is an organic compound with the molecular formula C13H6Br2O. It is a derivative of fluorenone, characterized by the presence of two bromine atoms at the 1 and 3 positions on the fluorenone ring. This compound is known for its applications in various chemical processes and is used as a reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-9H-fluoren-9-one can be synthesized through the bromination of fluorenone. The typical procedure involves the reaction of fluorenone with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature. The reaction proceeds as follows:
Fluorenone+Br2→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and bromine concentration, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-9H-fluoren-9-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Reduction: Formation of 1,3-dibromo-9H-fluoren-9-ol.
Oxidation: Formation of more oxidized fluorenone derivatives.
Scientific Research Applications
1,3-Dibromo-9H-fluoren-9-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-9H-fluoren-9-one involves its interaction with various molecular targets. The bromine atoms and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved include nucleophilic substitution and addition reactions.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dibromo-9H-fluoren-9-one
- 2,7-Dibromo-9H-fluoren-9-one
- 1,8-Difluoro-9H-fluoren-9-one
Uniqueness
1,3-Dibromo-9H-fluoren-9-one is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and the types of reactions it can undergo. This positioning makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecular structures.
Properties
CAS No. |
21878-91-1 |
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Molecular Formula |
C13H6Br2O |
Molecular Weight |
337.99 g/mol |
IUPAC Name |
1,3-dibromofluoren-9-one |
InChI |
InChI=1S/C13H6Br2O/c14-7-5-10-8-3-1-2-4-9(8)13(16)12(10)11(15)6-7/h1-6H |
InChI Key |
OHWQGMZZTVMGRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=CC(=C3)Br)Br |
Origin of Product |
United States |
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